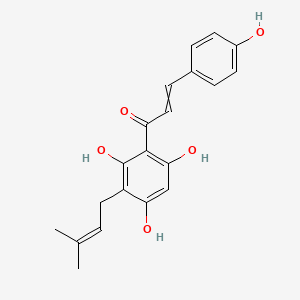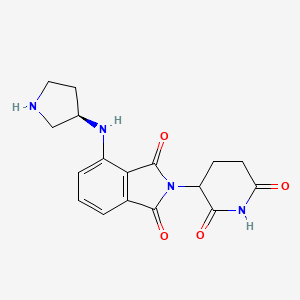
(R)-Pomalidomide-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pomalidomide-pyrrolidine is a chiral derivative of pomalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pomalidomide-pyrrolidine typically involves the chiral resolution of pomalidomide followed by the introduction of the pyrrolidine moiety. The process begins with the preparation of pomalidomide, which is then subjected to chiral resolution using chiral acids or bases to obtain the ®-enantiomer. The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives under basic conditions.
Industrial Production Methods
Industrial production of ®-Pomalidomide-pyrrolidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-Pomalidomide-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Pyrrolidine derivatives, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Pomalidomide-pyrrolidine with modified functional groups, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
®-Pomalidomide-pyrrolidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its effects on cellular pathways and its potential to modulate immune responses.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties, particularly in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of ®-Pomalidomide-pyrrolidine involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to the inhibition of cancer cell proliferation and the modulation of immune responses. This interaction also affects various signaling pathways, including those involved in angiogenesis and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features but different therapeutic applications.
Lenalidomide: Another derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: The parent compound of ®-Pomalidomide-pyrrolidine, known for its potent anti-cancer activity.
Uniqueness
®-Pomalidomide-pyrrolidine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts distinct biological activities compared to its analogs. Its specific interaction with cereblon and the resulting modulation of protein degradation pathways make it a valuable compound in the field of medicinal chemistry.
Eigenschaften
Molekularformel |
C17H18N4O4 |
|---|---|
Molekulargewicht |
342.35 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[[(3R)-pyrrolidin-3-yl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)20-13)21-16(24)10-2-1-3-11(14(10)17(21)25)19-9-6-7-18-8-9/h1-3,9,12,18-19H,4-8H2,(H,20,22,23)/t9-,12?/m1/s1 |
InChI-Schlüssel |
JLKPNBWNCMTSMP-PKEIRNPWSA-N |
Isomerische SMILES |
C1CNC[C@@H]1NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC4CCNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


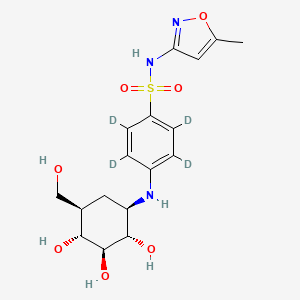
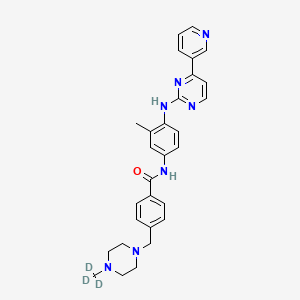

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
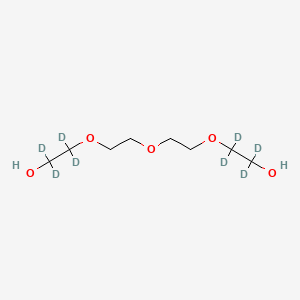


![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
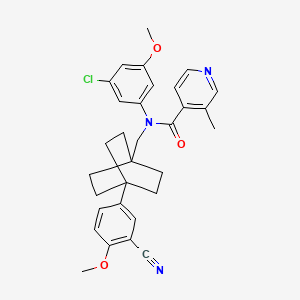
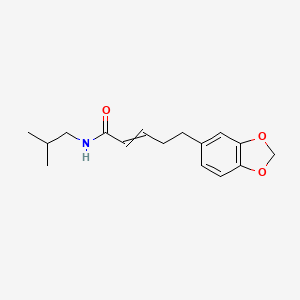
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
